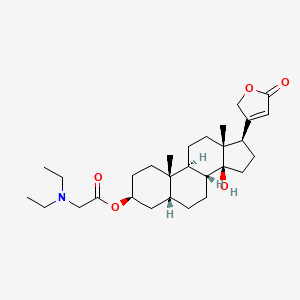
N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is a complex organic compound that combines the properties of N,N-Diethylglycine and a cardenolide derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” typically involves the esterification of N,N-Diethylglycine with a cardenolide derivative. The reaction conditions may include the use of a suitable catalyst, such as sulfuric acid or hydrochloric acid, and an appropriate solvent, such as ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
科学研究应用
Chemistry
In chemistry, “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets, such as enzymes or receptors.
Industry
In the industrial sector, “this compound” may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of “N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
N,N-Diethylglycine esters: These compounds share the N,N-Diethylglycine moiety but differ in the ester group.
Cardenolide derivatives: These compounds share the cardenolide core structure but differ in the attached functional groups.
Uniqueness
“N,N-Diethylglycine 3-ester with 3-beta,14-dihydroxy-5-beta-card-20(22)-enolide” is unique due to its combination of N,N-Diethylglycine and a cardenolide derivative. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
属性
CAS 编号 |
42716-82-5 |
|---|---|
分子式 |
C29H45NO5 |
分子量 |
487.7 g/mol |
IUPAC 名称 |
[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(diethylamino)acetate |
InChI |
InChI=1S/C29H45NO5/c1-5-30(6-2)17-26(32)35-21-9-12-27(3)20(16-21)7-8-24-23(27)10-13-28(4)22(11-14-29(24,28)33)19-15-25(31)34-18-19/h15,20-24,33H,5-14,16-18H2,1-4H3/t20-,21+,22-,23+,24-,27+,28-,29+/m1/s1 |
InChI 键 |
IVHDZYUAMFBHFJ-CZKHRBRPSA-N |
手性 SMILES |
CCN(CC)CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)C |
规范 SMILES |
CCN(CC)CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


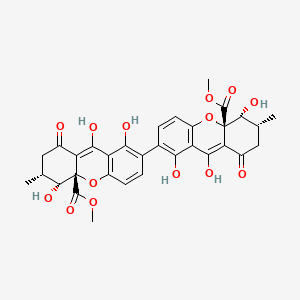




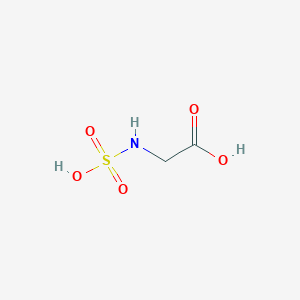


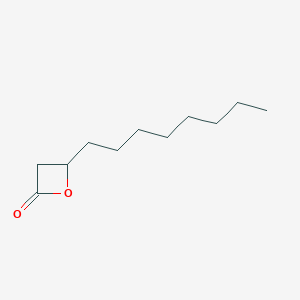
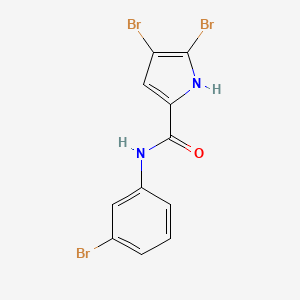
![2,4,5,6-Tetrabromo-2-(3-hydroxyquinolin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14656988.png)



